Cefditoren Pivoxil-d3
CAS No.:
Cat. No.: VC0208652
Molecular Formula: C₂₅H₂₅D₃N₆O₇S₃
Molecular Weight: 623.74
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₅H₂₅D₃N₆O₇S₃ |
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Molecular Weight | 623.74 |
Introduction
Chemical Structure and Properties
Molecular Composition and Classification
Cefditoren Pivoxil-d3 belongs to the third-generation cephalosporin class of antibiotics. It is specifically designed as a prodrug of cefditoren, incorporating deuterium atoms at three positions in the molecular structure. The parent compound, cefditoren pivoxil, has a molecular formula of C₂₅H₂₈N₆O₇S₃ and a molecular weight of 620.7 g/mol, while the deuterated variant has a slightly higher molecular weight of approximately 623.74 g/mol due to the replacement of three hydrogen atoms with deuterium . The compound functions as a pivaloyloxymethyl ester prodrug that undergoes hydrolysis by intestinal esterases during absorption to release the microbiologically active form, cefditoren .
Structural Features
Cefditoren Pivoxil-d3 possesses several distinctive structural elements that contribute to its antimicrobial properties. It contains a 1,3-thiazole ring, an oxime O-ether group, and belongs to the cepham class of compounds . The pivaloyloxymethyl ester moiety serves as the prodrug component, facilitating improved oral bioavailability compared to the parent compound. The deuterium labeling in the d3 variant is strategically positioned to enhance stability without significantly altering the pharmacological properties of the drug. This deuteration strategy is commonly employed in pharmaceutical research to create compounds with potentially improved metabolic profiles while maintaining therapeutic efficacy.
Comparison with Other Cephalosporins
As a third-generation cephalosporin, Cefditoren Pivoxil-d3 shares similarities with other compounds in this class but possesses unique features that distinguish it from earlier generations. The compound exhibits enhanced stability against β-lactamases and broader antimicrobial coverage compared to first and second-generation cephalosporins. The following table compares Cefditoren Pivoxil with other notable cephalosporins:
Compound | Generation | Spectrum of Activity | Unique Features |
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Cefditoren Pivoxil | Third | Broad-spectrum against gram-positive and gram-negative bacteria | Pivoxil ester prodrug enhancing oral bioavailability |
Ceftriaxone | Third | Broad-spectrum | Long half-life; often used in severe infections |
Cefuroxime | Second | Broad-spectrum | Effective against respiratory pathogens |
Ceftazidime | Third | Broad-spectrum | Notable activity against Pseudomonas aeruginosa |
Cefepime | Fourth | Broad-spectrum | Enhanced stability against beta-lactamases |
Mechanism of Action
Bacterial Cell Wall Inhibition
The primary mechanism of action for Cefditoren Pivoxil-d3 mirrors that of the parent compound. After conversion to the active form cefditoren, it exerts bactericidal effects by inhibiting bacterial cell wall synthesis . This occurs through the binding of cefditoren to penicillin-binding proteins (PBPs), which disrupts the cross-linking of peptidoglycans essential for maintaining bacterial cell wall integrity. This disruption ultimately leads to cell lysis and death of susceptible bacteria. The inhibition of cell wall synthesis makes cefditoren particularly effective against actively dividing bacteria .
Secondary Mechanisms Contributing to Antibacterial Activity
Beyond its primary mechanism, cefditoren's bactericidal activity is enhanced by additional processes. The binding to PBPs triggers the loss of lipoteichoic acids from the bacterial cell wall. These lipoteichoic acids normally inhibit murein hydrolase activity, and their absence unleashes uncontrolled autolytic activity within the bacterial cell . This cascade of events further compromises cell wall stability, making bacterial cells more susceptible to osmotic pressure and ultimately leading to cell lysis. The deuterated variant (d3) maintains these mechanistic properties while potentially offering modified metabolic characteristics that could be advantageous in specific research or clinical applications.
Pharmacokinetic Properties
Absorption and Bioavailability
While specific pharmacokinetic data for Cefditoren Pivoxil-d3 is limited, the parameters of the non-deuterated parent compound provide valuable insights. As a prodrug, cefditoren pivoxil demonstrates improved oral bioavailability compared to the active form alone. Following oral administration, intestinal esterases rapidly hydrolyze the compound during absorption to release the active cefditoren moiety . The absorption profile is influenced by food intake, with a high-fat meal potentially enhancing bioavailability. Pharmacokinetic studies have demonstrated dose-dependent behavior for cefditoren pivoxil .
Key Pharmacokinetic Parameters
Studies in pediatric patients have yielded valuable pharmacokinetic data for cefditoren pivoxil, which may provide a framework for understanding the behavior of the deuterated variant. In infants administered single oral doses of cefditoren pivoxil, the following parameters were observed:
Parameter | 3 mg/kg Dose | 6 mg/kg Dose |
---|---|---|
Cmax (μg/ml) | 1.54 ± 0.68 | 2.85 ± 1.03 |
Tmax (hours) | 2.27 ± 1.08 | 2.06 ± 1.16 |
T1/2 (hours) | 2.22 ± 1.95 | 1.68 ± 0.66 |
AUC (0-∞) (μg·hr/ml) | 7.43 ± 3.68 | 11.90 ± 4.51 |
Urinary Recovery (8 hours) | 19.4 ± 6.6% | 17.1 ± 5.2% |
These values indicate dose-dependent pharmacokinetic behavior, with higher doses resulting in proportionally increased plasma concentrations . The deuterated variant (d3) would be expected to show similar pharmacokinetic properties, though potentially with altered metabolic stability due to the isotopic substitution.
Clinical Applications and Efficacy
Therapeutic Indications
Based on clinical trials with the parent compound, cefditoren pivoxil has demonstrated efficacy in treating various bacterial infections. The deuterated variant is primarily used for research purposes, though it shares the therapeutic potential of the parent compound. Clinical applications include treatment of:
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Respiratory tract infections, including community-acquired pneumonia
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Acute exacerbations of chronic bronchitis
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Pharyngotonsillitis
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Acute bacterial sinusitis
The broad-spectrum antimicrobial activity makes cefditoren particularly valuable for treating infections caused by common community-acquired pathogens, including strains with emerging resistance patterns .
Clinical Efficacy Data
In comparative studies, cefditoren pivoxil demonstrated efficacy comparable to established antibiotics. For example, in the treatment of pharyngotonsillitis in children, cefditoren pivoxil (3 mg/kg three times daily for 5 days) achieved eradication rates of 99% compared to 100% with amoxicillin (10 mg/kg three times daily for 10 days) . Similarly, in sinusitis treatment, improvement rates of 78.8% with cefditoren pivoxil were comparable to 84.7% with amoxicillin/clavulanic acid, with no statistically significant differences in relapse or recurrence rates .
Research Applications of Cefditoren Pivoxil-d3
Role as a Deuterated Compound
The deuteration of cefditoren pivoxil to create the d3 variant serves specific research purposes that distinguish it from the parent compound. Deuterium is an isotope of hydrogen with approximately twice the mass, and this isotopic substitution can significantly alter the metabolic stability of a compound without substantially changing its pharmacological properties. The strategic placement of deuterium atoms can:
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Reduce the rate of metabolic degradation at specific positions
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Potentially enhance the pharmacokinetic profile
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Serve as an internal standard for analytical methods
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Enable detailed studies of drug metabolism and disposition
These properties make Cefditoren Pivoxil-d3 particularly valuable in pharmaceutical research and development settings.
Analytical and Research Applications
The deuterated variant of cefditoren pivoxil finds application in several research contexts:
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As an internal standard in mass spectrometry and other analytical techniques for quantifying the parent drug in biological samples
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In metabolic studies to track the fate of the drug through biochemical pathways
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In comparative pharmacokinetic investigations to evaluate potential improvements in metabolic stability
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For research purposes exploring the impact of deuteration on antimicrobial efficacy and resistance patterns
These applications highlight the importance of Cefditoren Pivoxil-d3 as a research tool in pharmaceutical science and drug development, beyond its potential therapeutic uses.
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